3-(Thiazolidin-3-yl)picolinaldehyde
Overview
Description
3-(Thiazolidin-3-yl)picolinaldehyde is an organic compound with the molecular formula C9H10N2OS It features a thiazolidine ring fused to a picolinaldehyde moiety, making it a unique structure of interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde typically involves the condensation of thiazolidine with picolinaldehyde under controlled conditions. One common method includes:
Condensation Reaction: Thiazolidine is reacted with picolinaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Thiazolidin-3-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(Thiazolidin-3-yl)picolinic acid.
Reduction: 3-(Thiazolidin-3-yl)picolinalcohol.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Thiazolidin-3-yl)picolinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Thiazolidin-3-yl)picolinaldehyde in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
3-(Thiazolidin-2-yl)picolinaldehyde: Similar structure but with the thiazolidine ring attached at a different position.
3-(Thiazolidin-4-yl)picolinaldehyde: Another positional isomer with different chemical properties.
2-(Thiazolidin-3-yl)benzaldehyde: A structurally related compound with a benzaldehyde moiety instead of picolinaldehyde.
Uniqueness
3-(Thiazolidin-3-yl)picolinaldehyde is unique due to the specific positioning of the thiazolidine ring and the picolinaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
3-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-8-9(2-1-3-10-8)11-4-5-13-7-11/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHAXMIWQSKEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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